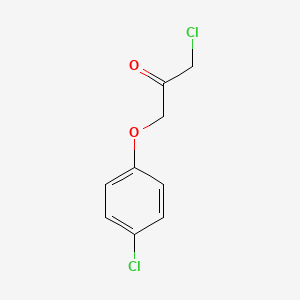

1-Chloro-3-(4-chlorophenoxy)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(4-chlorophenoxy)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVICFYIGXQRSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599694 | |

| Record name | 1-Chloro-3-(4-chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57264-54-7 | |

| Record name | 1-Chloro-3-(4-chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemo-Selectivity and Synthetic Utility of 1-Chloro-3-(4-chlorophenoxy)acetone: A Technical Guide

Executive Summary

1-Chloro-3-(4-chlorophenoxy)acetone represents a critical "bifunctional electrophile" in organic synthesis.[1] Structurally characterized by a reactive

This guide addresses the specific challenges associated with its synthesis—primarily the control of mono- vs. bis-substitution on the symmetric 1,3-dichloroacetone backbone—and details its divergent reactivity profile.[1] It is designed for medicinal chemists requiring high-purity intermediates for structure-activity relationship (SAR) studies.[1]

Structural Analysis & Electronic Properties[1]

The molecule functions as a Janus electrophile , presenting two distinct sites for nucleophilic attack, modulated by the central carbonyl group.

| Feature | Chemical Character | Reactivity Implication |

| Primary Alkyl Halide ( | Highly reactive toward | |

| Carbonyl Group | Ketone ( | Susceptible to reduction (NaBH |

| Phenoxy Ether | Aryl Ether | Electron-donating (resonance) to the phenyl ring; chemically robust under standard alkylation conditions.[1] |

| 4-Chloro Substituent | Aryl Halide | Adds lipophilicity ( |

Electronic Activation

The carbonyl group exerts a strong electron-withdrawing effect (-I effect) on the adjacent methylene chloride, significantly lowering the energy of the

Synthetic Strategy: The Mono-Substitution Challenge

The primary synthetic route involves the Williamson ether synthesis between 4-chlorophenol and 1,3-dichloroacetone .[1]

The Challenge: 1,3-dichloroacetone is symmetric. A standard 1:1 stoichiometric mix often leads to a statistical distribution of:

-

Unreacted starting material.[1]

-

Target mono-ether (1-Chloro-3-(4-chlorophenoxy)acetone).[1]

-

Undesired bis-ether (1,3-bis(4-chlorophenoxy)acetone).[1]

The Solution: To maximize the yield of the mono-substituted product, the reaction kinetics must be manipulated using High Dilution and Inverse Addition techniques.[1]

Optimized Synthetic Pathway (DOT Visualization)

Figure 1: Strategic synthesis pathway emphasizing stoichiometry control to favor mono-substitution.

Divergent Reactivity Profile

Once synthesized, the molecule serves as a pivot point for two major classes of derivatives.

Pathway A: Carbonyl Reduction (Chlorphenesin Synthesis)

Reduction of the ketone yields 1-chloro-3-(4-chlorophenoxy)-2-propanol .[1] Subsequent hydrolysis of the remaining chloride yields Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol), a skeletal muscle relaxant and antifungal booster.[1]

Pathway B: Nucleophilic Substitution (Azole Antifungals)

The

Reactivity Flowchart (DOT Visualization)

Figure 2: Divergent reactivity showing the access to distinct pharmaceutical classes from the common intermediate.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Chloro-3-(4-chlorophenoxy)acetone

Objective: Selective mono-etherification of 1,3-dichloroacetone.[1]

Reagents:

-

1,3-Dichloroacetone (DCA): 38.1 g (0.30 mol) [3.0 eq][1]

-

4-Chlorophenol: 12.8 g (0.10 mol) [1.0 eq][1]

-

Potassium Carbonate (

): 15.2 g (0.11 mol) -

Acetone (Reagent Grade): 250 mL

-

Potassium Iodide (KI): 0.5 g (Catalytic)

Procedure:

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-dichloroacetone (38.1 g) and KI (0.5 g) in Acetone (150 mL).

-

Base Activation: Add anhydrous

to the flask. Heat the mixture to a gentle reflux ( -

Inverse Addition (Critical Step): Dissolve 4-chlorophenol (12.8 g) in Acetone (100 mL). Load this solution into a pressure-equalizing addition funnel.

-

Reaction: Add the phenol solution dropwise to the refluxing DCA mixture over a period of 2 hours .

-

Why: Maintaining a high concentration of DCA relative to the phenol at all times minimizes the probability of the phenol attacking the product (which would form the bis-ether).

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The product will appear as a new spot (

) distinct from the bis-ether ( -

Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The residue contains the product and excess DCA. Since DCA is volatile and the product is a solid/oil, remove excess DCA via vacuum distillation or sublimation. Recrystallize the residue from Ethanol/Hexane if solid, or purify via column chromatography.[1]

Protocol B: Conversion to Imidazole Derivative

Objective:

-

Suspend Imidazole (2.0 eq) and Sodium Hydride (2.2 eq) in dry THF at

to form the sodium salt. -

Add 1-Chloro-3-(4-chlorophenoxy)acetone (1.0 eq) dissolved in THF dropwise.

-

Allow to warm to room temperature and stir for 12 hours.

-

Quench with water, extract with Ethyl Acetate, and crystallize.

Safety & Stability (E-E-A-T)

Lachrymator Warning: Like its parent compound (chloroacetone) and precursor (1,3-dichloroacetone), 1-Chloro-3-(4-chlorophenoxy)acetone is a potent lachrymator (tear gas agent).[1]

-

Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.[1]

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium bisulfite to nucleophilically deactivate the alkyl halide.

Stability:

The compound is prone to darkening upon exposure to light due to the formation of HCl and polymerization. Store in amber glass at

References

-

Zaheer, S. H., et al. (1955).[1] Reactions of

-halogeno-ketones with aromatic compounds.[1][3] Part II. Reactions of s-dichloroacetone with phenol and its ethers. Journal of the Chemical Society.[4] Link -

Conant, J. B., et al. (1923).[1]

-Dichloroacetone.[1][5] Organic Syntheses, Coll.[1][3] Vol. 1, p.292.[1] Link -

Li, B., et al. (2002).[1] 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole.[1][3] (General procedure for imidazole alkylation with

-halo ketones). Organic Syntheses, Vol. 79, p.154.[1] Link -

ChemicalBook. (2023). Synthesis and Properties of Chlorphenesin (CAS 104-29-0).[1]Link

-

PatSnap. (2021). Method for green, efficient and selective synthesis of chlorphenesin.[1][6] Patent CN111056928A.[1] Link

Sources

- 1. Chlorphenesin synthesis - chemicalbook [chemicalbook.com]

- 2. CN113185384A - Synthesis method of high-purity odorless chlorphenesin - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Effect of the acyl group in the reaction of imidazole with acyl-substituted 4-nitrophenyl acetates in acetonitrile and in aqueous acetonitrile with a low water content - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Method for green, efficient and selective synthesis of chlorphenesin - Eureka | Patsnap [eureka.patsnap.com]

1-Chloro-3-(4-chlorophenoxy)propan-2-one chemical safety data sheet (SDS)

An In-Depth Technical Guide to the Chemical Safety of 1-Chloro-3-(4-chlorophenoxy)propan-2-one

Introduction: A Structural Perspective on a Reactive Intermediate

This compound (CAS No. 63563-32-6) is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from a molecular architecture featuring three key reactive centers: an alpha-chloro ketone, a ketone carbonyl group, and a chlorophenoxy ether moiety. This structure designates it as a versatile building block for synthesizing more complex molecular entities. However, the very features that make it synthetically valuable are also the source of its considerable health and safety hazards.

The presence of an α-chloro ketone functional group, in particular, classifies this compound as a potent alkylating agent and a lachrymator. Understanding this inherent reactivity is fundamental to its safe handling. This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, scientists, and drug development professionals with a deeper, mechanistically-grounded understanding of the risks and the critical protocols required for its safe use in a laboratory setting.

Chemical and Physical Profile

A precise understanding of a substance's physical properties is the foundation of a robust safety assessment. These properties dictate its behavior in the laboratory environment, influencing decisions on storage, handling, and emergency response.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 63563-32-6 | N/A |

| Molecular Formula | C₉H₈Cl₂O₂ | PubChem[1] |

| Molecular Weight | 219.07 g/mol | N/A |

| Appearance | No data available (likely a solid or high-boiling liquid) | N/A |

| Boiling Point | No data available | N/A |

| Density | No data available | N/A |

| Flash Point | No data available | N/A |

Hazard Identification and Toxicological Rationale

The toxicological profile of this compound is dominated by the reactivity of the α-chloro ketone group. This functional group is a powerful electrophile, readily undergoing nucleophilic substitution reactions with biological macromolecules such as proteins and DNA. This reactivity is the mechanistic basis for its primary hazards.

GHS Hazard Classifications (Inferred from Structurally Similar Compounds):

-

Acute Toxicity, Oral (Harmful): While specific LD50 data is unavailable for this compound, related α-chloro ketones are known to be toxic if swallowed.[2]

-

Skin Corrosion/Irritation (Causes skin irritation): As an alkylating agent, the compound can react with proteins and other molecules in the skin, leading to irritation, redness, and potential chemical burns with prolonged contact.[1][3]

-

Serious Eye Damage/Eye Irritation (Causes serious eye damage): This is the most critical acute hazard. The compound is expected to be a strong lachrymator (tear-producing agent).[1][2] Direct contact with the eyes can lead to severe, irreversible damage due to the rapid alkylation of corneal proteins.

-

Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation): Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.[1][3]

The diagram below illustrates the relationship between the molecule's structure and its inherent hazards.

Caption: Relationship between chemical features and primary hazards.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and standardized procedures, is mandatory.

Engineering Controls

The primary engineering control for this compound is a certified chemical fume hood. All manipulations, including weighing, transfers, and reactions, must be performed within the fume hood to prevent inhalation of potentially volatile and irritating aerosols. The causality is clear: physical containment is the most effective method to prevent respiratory exposure to this irritant.[4]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier against exposure. The choice of PPE is dictated by the compound's high hazard classification for skin and eye contact.

| PPE Category | Specification | Rationale |

| Hand Protection | Double-gloving with nitrile gloves. | Provides robust protection against incidental contact. The outer glove should be removed and replaced immediately upon contamination.[5] |

| Eye/Face Protection | Chemical splash goggles AND a full-face shield. | Goggles provide a seal against splashes and vapors. A face shield is mandatory due to the "Causes serious eye damage" classification, protecting the entire face from splashes.[4][6] |

| Skin/Body Protection | Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects against skin contact from spills. |

| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills that may reach the floor. |

The following decision tree illustrates the logic for PPE selection based on the scale of the operation.

Caption: PPE selection workflow based on experimental scale.

Handling and Storage Procedures

-

Handling: Always use this chemical within a fume hood.[4] Avoid creating dust or aerosols. Use spark-proof tools and explosion-proof equipment if large quantities are handled.[7] After handling, wash hands and forearms thoroughly.[8]

-

Storage: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[9] The storage location should be segregated from incompatible materials, particularly strong bases, oxidizing agents, and reducing agents. The α-chloro ketone moiety is susceptible to nucleophilic attack by bases, which could lead to degradation and potentially hazardous side reactions.

Emergency and First-Aid Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm.

Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate and specialized medical attention from an ophthalmologist. Time is critical to prevent permanent damage.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[6] Seek immediate medical attention.

Spill Response Workflow

The following workflow provides a self-validating system for responding to a laboratory spill.

Caption: Laboratory workflow for chemical spill response.

Fire and Reactivity Data

-

Flammability: While a flashpoint is not available, the compound is combustible. Vapors may be heavier than air and could travel to an ignition source.[6]

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[10] Do not use a direct water jet, as it may spread the material.

-

Hazardous Decomposition Products: Upon combustion, this compound will produce toxic and corrosive fumes, including hydrogen chloride (HCl), carbon monoxide (CO), carbon dioxide (CO₂), and potentially phosgene.[10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical suits.[11]

-

Chemical Stability: The product is stable under recommended storage conditions. However, it can react violently with strong bases and oxidizing agents.

Disposal Considerations

This material and its container must be disposed of as hazardous waste. Do not allow it to enter drains or waterways.[8] All disposal activities must be in full compliance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

-

PubChem. 1-Chloro-3-(4-chlorophenyl)propan-2-one. National Center for Biotechnology Information. [Link]

-

New Jersey Department of Health. Hazard Summary: 1-Chloro-2-Propanol. NJ.gov. [Link]

-

Department of Homeland Security. Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders. DHS.gov. [Link]

-

Uniprox. Safety Data Sheet. Uniprox.com. [Link]

-

Australian Department of Health. 1,2-Propanediol, 3-(4-chlorophenoxy)-: Human health tier II assessment. NICNAS. [Link]

-

CHEMM. Personal Protective Equipment (PPE). CHEMM. [Link]

-

U.S. Environmental Protection Agency. Personal Protective Equipment. EPA.gov. [Link]

-

CAS Common Chemistry. 1-Chloro-3-(2-hydroxyethoxy)-2-propanol. CAS.org. [Link]

-

IPCS INCHEM. ICSC 1711 - 1,3-DICHLORO-2-PROPANOL. Inchem.org. [Link]

-

U.S. Environmental Protection Agency. (2R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol - Hazard. CompTox Dashboard. [Link]

Sources

- 1. 1-Chloro-3-(4-chlorophenyl)propan-2-one | C9H8Cl2O | CID 464520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. nj.gov [nj.gov]

- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. buyat.ppg.com [buyat.ppg.com]

- 8. uniprox.de [uniprox.de]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ICSC 1711 - 1,3-DICHLORO-2-PROPANOL [chemicalsafety.ilo.org]

- 11. ojp.gov [ojp.gov]

Navigating the Solution Landscape: An In-Depth Technical Guide to the Solubility Profile of Chlorophenoxy Propanone Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and manufacturability. This is particularly true for chlorophenoxy propanone derivatives, a class of compounds with diverse pharmacological applications, including antifungal and herbicidal activities. Their behavior in organic solvents dictates key processes from synthesis and purification to formulation and drug delivery. This in-depth technical guide provides a comprehensive overview of the solubility profiles of these derivatives, blending theoretical underpinnings with practical experimental methodologies. We will explore the molecular factors governing solubility, present detailed protocols for its determination, and analyze available data to offer field-proven insights for researchers and drug development professionals.

The Critical Role of Solubility in the Lifecycle of Chlorophenoxy Propanone Derivatives

Understanding the solubility of chlorophenoxy propanone derivatives in organic solvents is not merely an academic exercise; it is a cornerstone of successful drug development and chemical process design. The choice of solvent can profoundly impact:

-

Synthesis and Purification: Efficient reaction kinetics and high-purity crystallization are intrinsically linked to the solubility of reactants, intermediates, and the final product in the chosen solvent system.

-

Formulation Development: For topical, oral, or parenteral formulations, achieving the desired concentration of the API in a stable, bioavailable form is paramount. Poor solubility can lead to precipitation, reduced efficacy, and manufacturing challenges.

-

Analytical Method Development: Accurate quantification of these compounds, for instance by High-Performance Liquid Chromatography (HPLC), relies on their complete dissolution in the mobile phase.

-

Predictive Toxicology and Ecotoxicology: The partitioning of these compounds between aqueous and lipid phases, which is influenced by their solubility, is a key factor in their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their environmental fate.

Theoretical Framework: Unraveling the "Like Dissolves Like" Principle

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more nuanced and predictive approach involves considering the interplay of intermolecular forces between the solute (chlorophenoxy propanone derivative) and the solvent.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

Hansen Solubility Parameters offer a powerful framework for predicting and understanding solubility by dissecting the total cohesive energy of a substance into three components[1][2]:

-

δd (Dispersion forces): Arising from temporary fluctuations in electron density, these are the weakest intermolecular forces.

-

δp (Polar forces): Stemming from permanent dipoles in molecules.

-

δh (Hydrogen bonding forces): The strongest of the three, involving the interaction of a hydrogen atom with a highly electronegative atom (e.g., oxygen, nitrogen).

The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity and likely higher solubility.

dot graph TD A[Solubility Prediction] --> B{Hansen Solubility Parameters (HSP)}; B --> C[δd: Dispersion]; B --> D[δp: Polarity]; B --> E[δh: Hydrogen Bonding]; C --> F{Similar HSPs}; D --> F; E --> F; F --> G[High Solubility]; subgraph Solute-Solvent Interaction direction LR subgraph Solute H(Chlorophenoxy Propanone) end subgraph Solvent I(Organic Solvent) end H -- Interaction --> I end G -- Governed by --> H I -- Characterized by --> B H -- Characterized by --> B

end caption: Conceptual diagram of Hansen Solubility Parameters.

Experimental Determination of Solubility: A Practical Guide

While theoretical models provide valuable predictions, experimental determination remains the gold standard for accurate solubility data. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound[3][4].

Detailed Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the solubility of a chlorophenoxy propanone derivative in a given organic solvent.

Materials:

-

Chlorophenoxy propanone derivative (solid powder)

-

Organic solvent of interest (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the chlorophenoxy propanone derivative to a series of vials. The excess solid should be visually apparent.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The concentration of the dissolved solid should not change over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

dot graph TD A[Start] --> B(Add excess solute to solvent in vials); B --> C(Equilibrate on shaker at constant temperature); C --> D(Centrifuge to separate solid and liquid phases); D --> E(Withdraw and filter supernatant); E --> F(Dilute filtered sample); F --> G{Quantify concentration}; G -- HPLC --> H[Solubility Value]; G -- UV-Vis --> H; A -- Material Prep --> B; subgraph Analysis direction LR G end H --> I[End];

end caption: Experimental workflow for the shake-flask method.

Solubility Profile of Chlorophenoxy Propanone Derivatives: Data and Discussion

Quantitative Solubility Data

The following table summarizes available solubility data for Climbazole and 4-chlorophenoxyacetic acid in various organic solvents. It is crucial to note that 4-chlorophenoxyacetic acid is not a propanone derivative, and its data is included to illustrate the solubility behavior of the chlorophenoxy moiety.

| Compound | Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Climbazole | Ethanol | 25 | Soluble | [9] |

| 1-Propanol | 25 | Data Not Available | [8] | |

| 1-Butanol | 25 | Data Not Available | [8] | |

| Acetone | Not Specified | Soluble | [9] | |

| Ethyl Acetate | Not Specified | Soluble | [9] | |

| Toluene | Not Specified | Soluble | [9] | |

| Chloroform | Not Specified | Slightly Soluble | [10] | |

| Methanol | Not Specified | Slightly Soluble | [10] | |

| 4-Chlorophenoxyacetic Acid | Ethanol | 25 | 496.1 | |

| 1-Propanol | 25 | 433.2 | ||

| Isopropanol | 25 | 360.5 | ||

| 1-Butanol | 25 | 349.8 | ||

| Ethyl Acetate | 25 | 260.7 | ||

| Acetonitrile | 25 | 108.9 | ||

| 1,4-Dioxane | 25 | 602.3 |

Discussion of Solubility Trends

From the available data, several trends can be observed:

-

Effect of Solvent Polarity and Hydrogen Bonding: Both Climbazole and 4-chlorophenoxyacetic acid exhibit good solubility in polar protic solvents like ethanol and other alcohols, as well as polar aprotic solvents like acetone and ethyl acetate. This is attributable to the ability of the chlorophenoxy and propanone/acetic acid moieties to engage in dipole-dipole interactions and, in the case of alcohols, hydrogen bonding with the solvent molecules. The high solubility of 4-chlorophenoxyacetic acid in 1,4-dioxane, a hydrogen bond acceptor, further underscores the importance of these interactions.

-

Influence of Molecular Structure: The presence of the bulky tert-butyl group and the imidazole ring in Climbazole likely influences its solubility profile compared to the simpler 4-chlorophenoxyacetic acid. The imidazole group can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.

-

Predictive Power of "Like Dissolves Like": The general trend of higher solubility in solvents with similar polarity and hydrogen bonding capabilities to the solute holds true. For instance, the lower solubility in less polar solvents like chloroform (for Climbazole) and the significantly lower solubility of 4-chlorophenoxyacetic acid in acetonitrile compared to alcohols and esters is consistent with this principle.[10]

dot graph TD subgraph Factors A[Molecular Structure]; B[Solvent Properties]; end subgraph IntermolecularForces C[Hydrogen Bonding]; D[Dipole-Dipole]; E[Dispersion]; end A -- Influences --> C; A -- Influences --> D; A -- Influences --> E; B -- Influences --> C; B -- Influences --> D; B -- Influences --> E; C --> F((Solubility)); D --> F; E --> F;

end caption: Key factors influencing the solubility of chlorophenoxy propanone derivatives.

Conclusion and Future Directions

The solubility of chlorophenoxy propanone derivatives in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. This guide has provided a framework for understanding and experimentally determining this critical parameter. While a comprehensive dataset remains to be publicly compiled, the available information on compounds like Climbazole, supplemented by data from structurally related molecules, offers valuable guidance for researchers.

Future work should focus on systematically determining the solubility of a wider range of chlorophenoxy propanone derivatives in a standardized set of organic solvents. Furthermore, the experimental determination of their Hansen Solubility Parameters would provide a robust predictive tool for solvent selection and formulation design, ultimately accelerating the development of new and improved products based on this important class of compounds.

References

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

SIELC Technologies. (n.d.). HPLC Method for Determination of Climbazole in Dandruff Shampoo on Primesep B Column. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CLIMBAZOLUM (CLIMBAZOLE). Retrieved from [Link]

-

European Commission. (2009). OPINION ON Climbazole. Retrieved from [Link]

- Paz-Alvarez, M., et al. (2018).

-

Ataman Kimya. (n.d.). CLIMBAZOLE. Retrieved from [Link]

- Pan, L., et al. (2001). Simultaneous determination of four anti-dandruff agents including octopirox in shampoo products by reversed-phase liquid chromatography. International journal of cosmetic science, 23(3), 183-188.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- Kinam Park. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- ACS Omega. (2018).

- AKJournals. (n.d.).

- Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSPiP Software. Retrieved from [Link]

- ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility... | Download Scientific Diagram.

- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research.

- ResearchGate. (2025).

- ACS Publications. (2021).

- Wang, L., et al. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5537.

Sources

- 1. researchgate.net [researchgate.net]

- 2. echa.europa.eu [echa.europa.eu]

- 3. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. HPLC Method for Determination of Climbazole in Dandruff Shampoo on Primesep B Column | SIELC Technologies [sielc.com]

- 6. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. 1-(4-Chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutanone - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. researchgate.net [researchgate.net]

- 10. a2bchem.com [a2bchem.com]

Difference between 1-Chloro-3-(4-chlorophenoxy)propan-2-one and 1,3-dichloroacetone

This guide provides an in-depth technical analysis comparing 1,3-Dichloroacetone (a versatile, symmetrical bis-electrophile) and its desymmetrized derivative, 1-Chloro-3-(4-chlorophenoxy)propan-2-one (a specialized pharmacophore intermediate).

Context: Synthetic Organic Chemistry & Antifungal Drug Development

Part 1: Executive Summary

The distinction between these two compounds lies in their role within the synthetic value chain. 1,3-Dichloroacetone (1,3-DCA) is a high-reactivity raw material—a "linchpin" reagent used to introduce a three-carbon bridge into heterocycles or cross-linked polymers. In contrast, This compound is a downstream advanced intermediate. It represents the product of a controlled "desymmetrization" of 1,3-DCA, where one electrophilic site has been selectively coupled with a 4-chlorophenol moiety. This transformation is the critical first step in synthesizing complex azole antifungals, such as Omoconazole , effectively breaking the symmetry of the starting material to allow for stereoselective drug construction.

Part 2: Chemical Identity & Structural Analysis[1][2][3]

The structural divergence dictates their reactivity profiles. 1,3-DCA is symmetrical, making it prone to polymerization or double-substitution if not carefully controlled. The phenoxy derivative is asymmetrical, offering distinct reaction sites for sequential functionalization.

| Feature | 1,3-Dichloroacetone (1,3-DCA) | This compound |

| CAS Number | 534-07-6 | 33107-83-4 |

| Molecular Formula | C₃H₄Cl₂O | C₉H₈Cl₂O₂ |

| Molecular Weight | 126.97 g/mol | 235.06 g/mol |

| Structure Type | Symmetrical Bis-electrophile | Asymmetrical Mono-ether / Mono-chloride |

| Core Moiety | ||

| Physical State | Crystalline solid (low MP: ~45°C) | Crystalline solid or viscous oil |

| Reactivity Class | High (Lachrymator, Alkylating agent) | Moderate (Selective electrophile) |

Structural Visualization

The following diagram illustrates the structural relationship and the "desymmetrization" process.

Part 3: Synthetic Pathways & Production[4]

Production of 1,3-Dichloroacetone

1,3-DCA is typically synthesized via the direct chlorination of acetone or the oxidation of 1,3-dichloropropan-2-ol. The challenge in its production is regioselectivity; preventing the formation of the geminal isomer (1,1-dichloroacetone) requires catalytic control, often using iodine or specific Lewis acids.

Synthesis of this compound

This synthesis represents a classic Williamson Ether Synthesis adapted for

-

Mechanism: SN2 Nucleophilic Substitution.

-

Key Challenge: Controlling stoichiometry to ensure mono-substitution.

-

Reagents: 1,3-DCA (in excess or 1:1 equivalent), 4-Chlorophenol, Base (K₂CO₃ or NaOH), Solvent (Acetone or MEK).

Pathway Diagram:

Part 4: Applications in Drug Development (Omoconazole)

The primary utility of This compound is as a scaffold for azole antifungals, specifically Omoconazole .

The "Azole" Strategy

Antifungal azoles (imidazoles and triazoles) function by inhibiting the fungal enzyme lanosterol 14

-

The Linker: 1,3-DCA provides the 3-carbon backbone.[2]

-

The Tail: The 4-chlorophenoxy group is attached first (forming our target intermediate).

-

The Head: The remaining chlorine is displaced by imidazole, and the ketone is reduced or derivatized to lock in the bioactive conformation.

Case Study: Omoconazole Synthesis Workflow

-

Etherification: 1,3-DCA + 4-Chlorophenol

This compound . -

Reduction: The ketone is reduced (using NaBH₄) to the alcohol: 1-(4-chlorophenoxy)-3-chloropropan-2-ol .

-

Azole Coupling: The remaining alkyl chloride reacts with Imidazole.

-

Final Coupling: Reaction with 2,4-dichlorobenzyl chloride (or related vinylation) yields Omoconazole.

Part 5: Experimental Protocol

Protocol: Selective Mono-Etherification of 1,3-DCA

Note: 1,3-DCA is a severe lachrymator. All work must be performed in a functioning fume hood.

Reagents:

-

1,3-Dichloroacetone (12.7 g, 100 mmol)

-

4-Chlorophenol (12.8 g, 100 mmol)

-

Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)

-

Acetone (Reagent grade, 150 mL)

Procedure:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Purge with nitrogen.

-

Solubilization: Dissolve 1,3-dichloroacetone in 100 mL of acetone. Cool to 0°C in an ice bath.

-

Addition: Dissolve 4-chlorophenol in 50 mL acetone and mix with the K₂CO₃. Add this slurry slowly to the cold 1,3-DCA solution over 60 minutes. Causality: Slow addition at low temperature favors the kinetic mono-substituted product over the thermodynamic bis-substituted byproduct.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material (Rf ~0.6) should disappear, replaced by the mono-ether (Rf ~0.4).

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is often a semi-solid. Recrystallize from ethanol or purify via silica gel chromatography to isolate This compound .

Part 6: Handling, Stability & Safety

| Hazard Category | 1,3-Dichloroacetone | This compound |

| Acute Toxicity | High . Fatal if inhaled/swallowed. | Moderate. Harmful if swallowed. |

| Lachrymator | Severe .[3] Induces immediate tearing. | Mild to Moderate. |

| Skin Corrosivity | Causes severe burns/blistering. | Irritant.[4] |

| Storage | Store at 2-8°C. Stabilize with trace acid. | Store at room temp, dry. Stable solid. |

Critical Safety Note: 1,3-DCA is a potent blistering agent (vesicant). Double-gloving (Nitrile over Laminate) and full face protection are mandatory. Neutralize spills with dilute ammonia.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10793, 1,3-Dichloroacetone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 464520, this compound. Retrieved from [Link]

-

Mulligan, E. et al. (2020). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Omega. Retrieved from [Link]

-

DrugBank Online. (2025). Omoconazole: Pharmacology and Structure. Retrieved from [Link][5]

-

Organic Syntheses. (1923). 1,3-Dichloroacetone Synthesis Protocol. Org. Synth. 1923, 3,[6] 43. Retrieved from [Link]

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CAS 534-07-6: 1,3-Dichloroacetone | CymitQuimica [cymitquimica.com]

- 5. Omoconazole | C20H17Cl3N2O2 | CID 3033988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]

Technical Profile: 1-Chloro-3-(4-chlorophenoxy)propan-2-one (CAS 57264-54-7)

[1][2][3][4][5][6]

Executive Summary

CAS 57264-54-7 , chemically identified as This compound , is a bifunctional electrophilic building block used primarily in medicinal chemistry. Its structural core—a phenoxy-substituted alpha-chloroketone—serves as a versatile scaffold for the synthesis of Chlorphenesin (a skeletal muscle relaxant) and various azole antifungals .

This guide details the compound's physicochemical properties, specifically its melting point and solubility profile, and outlines its critical role in drug development workflows. It is designed for researchers requiring precise data for synthesis planning and quality control.

Chemical Identity & Structural Analysis

The molecule features a central ketone flanked by a chloromethyl group and a 4-chlorophenoxy moiety. This unique arrangement imparts significant reactivity, making it a "linchpin" intermediate for nucleophilic substitution and reduction reactions.

| Attribute | Technical Detail |

| IUPAC Name | This compound |

| Common Synonyms | 1-chloro-3-(4-chlorophenoxy)acetone; Chlorophenoxy-chloropropanone |

| CAS Number | 57264-54-7 |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

| SMILES | ClCC(=O)COc1ccc(Cl)cc1 |

| Structural Class | Alpha-haloketone / Aryl ether |

Structural Significance in Synthesis

The alpha-chloroketone motif is highly susceptible to nucleophilic attack (e.g., by imidazoles or amines) and hydride reduction (to chlorohydrins). The 4-chlorophenoxy group provides the lipophilic pharmacophore essential for the biological activity of the final drug product.

Physical Properties Profile

Accurate physical property data is essential for process optimization and identification.

Melting Point & Thermal Behavior

The melting point is the primary indicator of purity for this crystalline solid.

-

Experimental Melting Point: 70 – 72 °C (Standard Range)

-

Physical State: White to off-white crystalline powder.

-

Thermal Stability: Stable at room temperature but sensitive to heat over prolonged periods due to the reactive alpha-chloro group.

-

Storage Condition: Refrigerate (2–8 °C ) to prevent slow polymerization or degradation.

Solubility & Partitioning

Due to its lipophilic chlorophenoxy tail, the compound exhibits poor water solubility but high solubility in polar organic solvents.

| Solvent | Solubility Rating | Application Relevance |

| Dichloromethane (DCM) | High | Preferred solvent for reactions & extraction. |

| Ethyl Acetate | High | Suitable for recrystallization. |

| Methanol / Ethanol | Moderate to High | Used for reduction reactions (e.g., NaBH₄ reduction). |

| Water | Insoluble | Allows for aqueous workup/precipitation.[1] |

| Hexane | Low | Antisolvent for precipitation. |

Synthesis & Applications in Drug Development

CAS 57264-54-7 acts as a divergent intermediate. The diagram below illustrates its central role in synthesizing Chlorphenesin (muscle relaxant) and potential Azole Antifungals .

Mechanistic Pathway (DOT Visualization)

Caption: Synthetic utility of CAS 57264-54-7 as a precursor for muscle relaxants and antifungals.

Key Reactions:

-

Reduction to Chlorohydrin: Treatment with Sodium Borohydride (NaBH₄) in methanol yields the alcohol (1-chloro-3-(4-chlorophenoxy)propan-2-ol), the direct precursor to Chlorphenesin.

-

Nucleophilic Substitution: The alpha-chloro group can be displaced by imidazole or triazole heterocycles to generate antifungal cores.

Experimental Protocols

Protocol 1: Melting Point Determination (Capillary Method)

Objective: To verify the identity and purity of CAS 57264-54-7.

-

Preparation: Dry the sample in a desiccator for 2 hours to remove trace solvent.

-

Loading: Pack 2-3 mm of the white powder into a glass capillary tube. Ensure the sample is compact.

-

Ramping:

-

Rapid heat to 60 °C .

-

Reduce heating rate to 1 °C/min from 60 °C to 75 °C.

-

-

Observation: Record the temperature at the onset of liquefaction and the clear point (complete melt).

-

Acceptance Criteria: Range should be within 70–72 °C .[2] A range >2 °C indicates impurities.

-

Protocol 2: Quality Control via TLC

Objective: Rapid assessment of reaction progress or purity.

-

Stationary Phase: Silica Gel 60 F254 plates.

-

Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).

-

Visualization: UV light (254 nm).

-

Rf Value: The ketone (CAS 57264-54-7) will appear less polar than the corresponding alcohol (chlorohydrin) product.

-

Expected Rf: ~0.6 (varies by exact conditions).

-

Impurity Check: Look for starting material (4-chlorophenol, Rf ~0.3-0.4) or bis-alkylated byproducts (Rf > 0.8).

-

Safety & Handling (HSE)

Warning: Alpha-haloketones are potent lachrymators and skin irritants.

-

Hazard Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

-

PPE Requirements:

-

Respiratory: N95 or organic vapor respirator if dust is generated.

-

Skin: Nitrile gloves (double gloving recommended).

-

Eyes: Chemical splash goggles.[3]

-

-

Handling: Always manipulate within a certified chemical fume hood. In case of contact, wash immediately with soap and water; do not use organic solvents on skin as they increase absorption.

References

-

Sigma-Aldrich. (2024).[4] Product Specification: this compound. Retrieved from

-

PubChem. (2024). Compound Summary: this compound.[5][6][2][7] National Library of Medicine. Retrieved from

-

EnamineStore. (2024). Building Block: CAS 57264-54-7.[5][8][6][2][7][9] Retrieved from

-

ChemicalBook. (2024). CAS 57264-54-7 Technical Data. Retrieved from

Sources

- 1. idealvac.com [idealvac.com]

- 2. This compound | 57264-54-7 [sigmaaldrich.com]

- 3. files.dep.state.pa.us [files.dep.state.pa.us]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 57264-54-7_1-chloro-3-(4-chlorophenoxy)propan-2-oneCAS号:57264-54-7_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. EnamineStore [enaminestore.com:443]

- 8. 1-Chloro-3-(4-chlorophenoxy)benzene | CAS#:6842-62-2 | Chemsrc [chemsrc.com]

- 9. Toronto Research Chemicals Inc. Product Catalog_Page32_ChemicalBook [chemicalbook.com]

Methodological & Application

Application Note: High-Selectivity Synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-one

Strategic Overview

The synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-one represents a classic but deceptively complex challenge in process chemistry. This molecule serves as a critical "linchpin" intermediate in the synthesis of azole antifungals (e.g., analogs of bifonazole or omoconazole) and various agrochemicals.

The core challenge lies not in the reactivity, but in the selectivity . The electrophile, 1,3-dichloroacetone , is bifunctional and symmetrical.[1] A standard nucleophilic attack by 4-chlorophenol can easily cascade into a double substitution, yielding the unwanted 1,3-bis(4-chlorophenoxy)propan-2-one byproduct.

This Application Note details a protocol designed to maximize mono-substitution selectivity through kinetic control, precise stoichiometry, and optimized base selection.

Reaction Engineering & Mechanism

The Chemical Pathway

The reaction follows a standard

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry | 1 : 2.0 (Phenol : Ketone) | Using a large excess of 1,3-dichloroacetone statistically favors the collision of phenoxide with unreacted ketone rather than the mono-product, suppressing bis-alkylation. |

| Base | Unlike NaOH, Potassium Carbonate provides a heterogeneous, mild basic environment. This prevents rapid, uncontrolled deprotonation and minimizes aldol-type self-condensation of the ketone. | |

| Solvent | Acetone (Reagent Grade) | Polar aprotic solvent that dissolves the organics well but keeps the inorganic carbonate suspended. This creates a "surface-active" reaction rate that is easier to control than in homogenous DMF. |

| Temperature | Reflux ( | Sufficient energy to drive the |

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the target trajectory.

Figure 1: Reaction pathway highlighting the competitive bis-alkylation pathway which is suppressed by excess electrophile.

Detailed Experimental Protocol

Safety Warning

-

1,3-Dichloroacetone is a severe lachrymator (tear gas agent). All operations must be performed in a well-ventilated fume hood. Double-gloving (Nitrile) is recommended.

-

4-Chlorophenol is toxic and corrosive.

Materials

-

4-Chlorophenol (12.86 g, 100 mmol)

-

1,3-Dichloroacetone (25.4 g, 200 mmol) [2.0 eq]

-

Potassium Carbonate, anhydrous (16.6 g, 120 mmol) [1.2 eq]

-

Acetone (Reagent grade, 150 mL)

-

Potassium Iodide (KI) - Optional catalytic amount (0.1 eq) to accelerate reaction via Finkelstein mechanism, though not strictly necessary.

Step-by-Step Methodology

-

Reagent Preparation:

-

In a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 25.4 g of 1,3-dichloroacetone in 100 mL of Acetone .

-

Add 16.6 g of anhydrous

. The mixture will be a white suspension. -

Note: Adding the ketone before the phenol ensures that when phenol is added, it immediately encounters a high concentration of electrophile.

-

-

Addition Phase:

-

Dissolve 12.86 g of 4-chlorophenol in 50 mL of Acetone in a separate beaker.

-

Add the phenol solution to the RBF dropwise over 30 minutes at room temperature.

-

Rationale: Slow addition keeps the instantaneous concentration of phenoxide low, further discouraging the bis-reaction.

-

-

Reaction:

-

Attach a reflux condenser.

-

Heat the mixture to a gentle reflux (

C) for 4–6 hours . -

Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 4:1). The starting phenol (

) should disappear. The mono-product (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid inorganic salts (

and unreacted -

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the solvent. You will be left with an oily residue containing the product and excess 1,3-dichloroacetone.

-

-

Purification (Critical Step):

-

Option A (Distillation - Challenging): Excess 1,3-dichloroacetone is volatile but lachrymatory. It can be removed by high-vacuum drying or mild sublimation, but this poses safety risks.

-

Option B (Column Chromatography - Recommended):

-

Load the crude oil onto a silica gel column.

-

Elute with Hexane:DCM (1:1) initially to remove excess dichloroacetone (which moves fast).

-

Switch to Hexane:EtOAc (9:1) to elute the target mono-ether.

-

-

Option C (Recrystallization): If the crude solidifies upon standing (often requires seeding), recrystallize from Ethanol/Water (8:2).

-

Analytical Validation

| Test | Expected Result | Notes |

| Appearance | White to off-white crystalline solid or pale yellow oil | MP is typically low ( |

| Key diagnostic: Two distinct singlets for the methylene groups. If symmetric (bis-product), you would see only one singlet type for the | ||

| Mass Spec | [M+H] | Look for characteristic Cl isotope splitting (3:1 for one Cl, 9:6:1 for two Cls). |

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Troubleshooting Guide

-

Issue: High Bis-Product Formation.

-

Cause: Localized high concentration of phenoxide or insufficient excess of ketone.

-

Fix: Increase 1,3-dichloroacetone to 2.5 eq. Ensure stirring is vigorous during addition. Slow down the addition rate of phenol.

-

-

Issue: Low Conversion.

-

Cause:

particle size too large (low surface area). -

Fix: Use powdered/milled

. Add a pinch of KI (Finkelstein catalyst) to convert the chloro-ketone to the more reactive iodo-ketone in situ.

-

-

Issue: Product is Dark/Tar-like.

-

Cause: Reaction temperature too high or ran too long (polymerization of haloketone).

-

Fix: Strictly limit temp to

C. Quench immediately after TLC shows consumption of phenol.

-

References

-

PubChem. (2023). 1-Chloro-3-(4-chlorophenyl)propan-2-one | C9H8Cl2O.[2] National Library of Medicine. [Link]

-

Organic Syntheses. (1923).

-Dichloroacetone. Org. Synth. 1923, 3,[3] 43. (Reference for handling and properties of the starting material). [Link] -

Mrozik, H. et al. (1969).[4] Synthesis of Rafoxanide and related halogenated salicylanilides. (Demonstrates ether linkage stability and phenolic reactivity). [Link]

Sources

- 1. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Chloro-3-(4-chlorophenyl)propan-2-one | C9H8Cl2O | CID 464520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN100532366C - Synthesis method of climbazole - Google Patents [patents.google.com]

- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Synthesis of Chlorophenoxy Propanone Intermediates

Abstract

This application note details the optimized reaction conditions for the synthesis of 1-(4-chlorophenoxy)propan-2-one , a critical intermediate in the manufacturing of pharmaceutical agents, including muscle relaxants (e.g., chlorphenesin carbamate) and azole antifungals. The protocol utilizes a modified Williamson ether synthesis, prioritizing the Potassium Carbonate/Acetone/Potassium Iodide (

Introduction & Mechanistic Basis[1][2][3][4][5]

The synthesis of phenoxy propanone derivatives relies on the nucleophilic substitution (

Reaction Mechanism

The reaction proceeds via the attack of the generated 4-chlorophenoxide ion on the

-

Activation: The addition of catalytic Potassium Iodide (KI) allows for an in situ Finkelstein reaction, converting the chloroacetone (Cl leaving group) to the more reactive iodoacetone (I leaving group), significantly accelerating reaction kinetics.

-

Selectivity: Using a weak, heterogeneous base (

) in a polar aprotic solvent (Acetone) favors O-alkylation over C-alkylation and suppresses the self-condensation of chloroacetone.

Figure 1: Mechanistic pathway highlighting the catalytic role of Iodide in the

Critical Reaction Parameters

Success in this synthesis depends on three interdependent variables. The rationale for the selected conditions is summarized below:

| Parameter | Recommended Condition | Scientific Rationale |

| Base | Potassium Carbonate ( | Mildness: Strong bases (NaOH/KOH) can cause chloroacetone to polymerize or undergo Favorskii rearrangement. |

| Solvent | Acetone (Reagent Grade) | Solubility: Dissolves the organic reactants well while keeping the inorganic carbonate suspended. Boiling Point: Reflux at ~56°C provides sufficient energy for activation without degrading the thermal-sensitive ketone product. |

| Catalyst | Potassium Iodide (KI) | Finkelstein Effect: Iodide is a better nucleophile than chloride (displacing Cl) and a better leaving group (displaced by phenoxide), increasing turnover frequency (TOF). |

| Temperature | 55°C - 60°C (Gentle Reflux) | High temperatures promote C-alkylation side products. Controlled reflux maintains optimal kinetics. |

Experimental Protocol

Target Scale: 100 mmol (approx. 12.8 g of 4-chlorophenol) Estimated Yield: 85% - 92%

Reagents & Equipment

-

Reagents: 4-Chlorophenol (12.86 g, 100 mmol); Chloroacetone (11.10 g, 120 mmol, 1.2 eq); Anhydrous

(20.7 g, 150 mmol, 1.5 eq); Potassium Iodide (0.83 g, 5 mmol, 5 mol%); Acetone (150 mL). -

Equipment: 500 mL 3-neck Round Bottom Flask (RBF), Reflux Condenser, Mechanical Stirrer (preferred over magnetic for slurry), Addition Funnel, Nitrogen inlet.

Step-by-Step Procedure

-

Reactor Setup & Inerting:

-

Assemble the RBF with the condenser and stirrer.[1] Flush the system with Nitrogen (

) for 10 minutes to remove moisture and oxygen. -

Note: Moisture significantly retards the reaction by solvating the phenoxide anion.

-

-

Solubilization & Deprotonation:

-

Charge 4-Chlorophenol (12.86 g) and Acetone (100 mL) into the flask. Stir until fully dissolved.

-

Add finely powdered Anhydrous

(20.7 g) in a single portion. -

Add Potassium Iodide (0.83 g).

-

Heat the slurry to a gentle reflux (bath temp ~60°C) for 30 minutes. This pre-reaction period ensures formation of the potassium phenoxide species.

-

-

Electrophile Addition (Critical Step):

-

Dilute Chloroacetone (11.10 g) with Acetone (20 mL) in the addition funnel.

-

Safety Warning: Chloroacetone is a potent lachrymator (tear gas). All operations must occur in a fume hood.

-

Add the solution dropwise over 45–60 minutes while maintaining reflux.

-

Rationale: Slow addition prevents localized high concentrations of chloroacetone, reducing self-polymerization risks.

-

-

Reaction Maintenance:

-

Continue reflux for 4–6 hours.

-

Process Check (TLC/HPLC): Sample at 4 hours. Mobile phase: Hexane/Ethyl Acetate (8:2). The starting phenol (

) should disappear; product spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the inorganic salts (

, unreacted -

Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone, yielding a crude oil.

-

-

Purification:

-

Dissolve the crude oil in Ethyl Acetate (100 mL).

-

Wash with 5% NaOH solution (2 x 30 mL) to remove trace unreacted phenol. This step is vital for purity.

-

Wash with Brine (1 x 30 mL).

-

Dry over Anhydrous

, filter, and concentrate. -

Result: The product usually solidifies upon standing or cooling (MP: ~55-58°C). Recrystallization from Ethanol/Water (if necessary).

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 1-(4-chlorophenoxy)propan-2-one.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<70%) | Incomplete reaction or moisture contamination. | Ensure |

| Dark/Tarred Product | Polymerization of chloroacetone. | Reduce addition rate. Ensure bath temperature does not exceed 65°C. |

| Residual Phenol | Stoichiometry imbalance. | Ensure 1.2 eq excess of chloroacetone. Perform the NaOH wash rigorously during workup. |

| Product is Oily | Presence of solvent or impurities. | Dry under high vacuum for 2 hours. If persistent, recrystallize from dilute ethanol or cyclohexane. |

Safety & Hazmat Considerations

-

Chloroacetone: Classified as a Lachrymator and highly toxic. It must be handled in a functioning fume hood. Double-glove (Nitrile/Laminate) is recommended. Neutralize spills with aqueous ammonia.

-

4-Chlorophenol: Toxic by ingestion and skin contact. Corrosive.

-

Waste Disposal: The filtered salts contain KCl and potentially traces of organic halides; dispose of as solid hazardous waste. Aqueous washes containing phenol residues require specific phenolic waste streams.

References

-

Organic Syntheses. "Chloroacetone." Org.[2][1][3][4] Synth. 1932, 12, 22. [Link] (Accessed Oct 2023).

-

PubChem. "1-(4-Chlorophenoxy)propan-2-one." National Library of Medicine.[Link] (Accessed Oct 2023).

-

Master Organic Chemistry. "The Williamson Ether Synthesis." [Link] (Accessed Oct 2023).

Sources

Application Notes and Protocols for the Nucleophilic Substitution of α-Chloroketones with Imidazoles

Abstract

This comprehensive guide provides an in-depth exploration of the nucleophilic substitution reaction between α-chloroketones and imidazoles, a cornerstone transformation in modern synthetic and medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document elucidates the underlying SN2 reaction mechanism, offers detailed and validated experimental protocols, and provides expert insights into reaction optimization, troubleshooting, and the mitigation of common side reactions. The practical application of this chemistry is highlighted through its role in the synthesis of key pharmaceutical intermediates, such as the precursor to the antifungal agent ketoconazole.

Introduction: The Strategic Importance of α-Imidazolyl Ketones

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique electronic properties and ability to act as a hydrogen bond donor/acceptor and a ligand for metalloenzymes.[1] The N-alkylation of imidazoles with α-chloroketones provides a direct and efficient route to α-imidazolyl ketones. These products are not merely synthetic curiosities; they are versatile intermediates that serve as critical building blocks for a multitude of more complex molecular architectures, particularly in the realm of drug discovery.[2]

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The inherent reactivity of the α-chloroketone substrate is significantly enhanced by the adjacent carbonyl group, which exerts a powerful electron-withdrawing inductive effect, rendering the α-carbon highly electrophilic.[2] This guide will provide the foundational knowledge and practical steps necessary to successfully execute and optimize this valuable transformation.

Reaction Mechanism: A Concerted SN2 Pathway

The reaction between an α-chloroketone and imidazole is a classic example of an SN2 reaction. The defining feature of this mechanism is that it is a single, concerted step where the bond formation between the nucleophile (imidazole) and the electrophilic carbon occurs simultaneously with the breaking of the bond between the carbon and the leaving group (chloride).[3]

Key Mechanistic Features:

-

Nucleophilic Attack: The nucleophile in this reaction is the neutral imidazole molecule. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic α-carbon (the carbon bonded to the chlorine).

-

Backside Attack: For the SN2 mechanism to proceed, the nucleophile must attack the carbon atom from the side opposite to the leaving group (a "backside attack").[4] This trajectory allows for optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-Cl bond.[3]

-

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently five-coordinate, with partial bonds to both the incoming imidazole and the departing chloride ion. The geometry at the carbon center is trigonal bipyramidal.[4]

-

Inversion of Stereochemistry: A hallmark of the SN2 reaction is the inversion of configuration at the electrophilic carbon center, known as Walden inversion.[4][5] If the α-carbon is a stereocenter, its stereochemistry will be inverted in the product.

-

Product Formation: As the C-N bond forms and the C-Cl bond breaks, the chloride ion is expelled, and an imidazolium salt intermediate is formed. A subsequent deprotonation step, typically facilitated by a mild base or another equivalent of imidazole, yields the final neutral α-imidazolyl ketone product.

Figure 1: SN2 Reaction Mechanism.

Potential Side Reactions and Mitigation Strategies

While generally efficient, the reaction can be complicated by side reactions, primarily the Favorskii Rearrangement .

-

Favorskii Rearrangement: This rearrangement occurs when α-haloketones possessing at least one α'-hydrogen are treated with a strong base, such as an alkoxide or hydroxide.[6][7] The mechanism involves the formation of an enolate, followed by intramolecular cyclization to a cyclopropanone intermediate, which is then attacked by the nucleophile.[8] This pathway leads to rearranged carboxylic acid derivatives instead of the desired direct substitution product.

Mitigation Strategy: The key to avoiding the Favorskii rearrangement is to avoid the use of strong, highly basic nucleophiles or bases. Imidazole itself is a relatively weak base, making it less likely to induce this rearrangement. When a base is required to neutralize the HCl generated, a non-nucleophilic, mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is the preferred choice.[9] Performing the reaction under neutral conditions, using a slight excess of imidazole to act as the acid scavenger, is also a common and effective strategy.[10]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 1-(1H-imidazol-1-yl)propan-2-one from imidazole and chloroacetone. This procedure is designed to be a reliable starting point that can be adapted for other α-chloroketones.

General Protocol for the Synthesis of 1-(1H-imidazol-1-yl)propan-2-one

This protocol is adapted from a known procedure for the N-alkylation of imidazole.[3] It avoids strong bases to prevent side reactions.

Materials:

-

Imidazole

-

Chloroacetone (Caution: Lachrymator and toxic)

-

Potassium Carbonate (K₂CO₃), anhydrous powder

-

Acetonitrile (MeCN) or Ethyl Acetate (EtOAc), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Workflow:

Figure 2: Experimental Workflow.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq.), powdered anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (approx. 10 mL per gram of imidazole).

-

Reagent Addition: Begin stirring the suspension. Slowly add chloroacetone (1.1 eq.) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting imidazole is consumed (typically 4-10 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and any salts formed during the reaction. Wash the solids with a small amount of acetonitrile.

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 1-(1H-imidazol-1-yl)propan-2-one by flash column chromatography on silica gel, typically using an eluent system such as ethyl acetate/hexanes or dichloromethane/methanol.

Data Presentation and Characterization

The successful synthesis of the target α-imidazolyl ketone should be confirmed through standard analytical techniques.

Typical Reaction Conditions

| Parameter | Condition | Rationale |

| Substrate | α-Chloroketone | Good electrophile with an effective leaving group. |

| Nucleophile | Imidazole | Provides the core heterocyclic motif. |

| Base | K₂CO₃ (anhydrous) | Mild, non-nucleophilic base to neutralize generated HCl.[9] |

| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent, effectively dissolves reactants. |

| Temperature | Reflux (~82 °C) | Provides sufficient energy to overcome the activation barrier. |

| Stoichiometry | Imidazole:Chloroacetone:Base ≈ 1:1.1:1.5 | Slight excess of electrophile and base ensures full conversion. |

Spectroscopic Characterization of 1-(1H-imidazol-1-yl)propan-2-one

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ ~ 7.5 (s, 1H, H2-Im), ~7.0 (s, 1H, H5-Im), ~6.9 (s, 1H, H4-Im), ~4.8 (s, 2H, N-CH₂ -CO), ~2.2 (s, 3H, CO-CH₃ ) ppm. | Shows characteristic signals for the imidazole ring protons, the methylene group adjacent to the nitrogen, and the methyl ketone protons.[6] |

| ¹³C NMR | δ ~ 205 (C=O), ~137 (C2-Im), ~129 (C4-Im), ~120 (C5-Im), ~55 (N-C H₂-CO), ~27 (CO-C H₃) ppm. | The downfield signal around 205 ppm is highly indicative of a ketone carbonyl carbon. |

| IR (Infrared) | ν ~ 1720-1740 cm⁻¹ (strong) | Strong, sharp absorption characteristic of a C=O (ketone) stretch. |

| Mass Spec (MS) | C₆H₈N₂O, MW = 124.14. Expected m/z [M+H]⁺ = 125.07. | Confirms the molecular weight of the product. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Incomplete deprotonation/reaction. 2. Inactive reagents. 3. Incorrect stoichiometry. | 1. Ensure the base (K₂CO₃) is anhydrous and finely powdered. Increase reaction time or temperature moderately. Consider a stronger base like NaH in anhydrous THF/DMF for less reactive substrates, but be mindful of side reactions. 2. Use freshly opened or properly stored reagents. 3. Verify calculations and measurements of all reagents. |

| Formation of Side Products | 1. Favorskii rearrangement. 2. Dialkylation of imidazole. 3. Reaction with solvent. | 1. Avoid strong bases like NaOH or NaOMe. Stick to K₂CO₃ or NaHCO₃.[6] 2. This is generally not an issue as the second nitrogen is part of an aromatic system and much less nucleophilic after the first alkylation. 3. Ensure the use of aprotic solvents like MeCN, DMF, or Acetone. |

| Difficulty in Purification | 1. Product is highly polar. 2. Co-elution with starting material or impurities. | 1. Use a more polar eluent system for column chromatography (e.g., gradient of 0-10% MeOH in DCM). 2. Ensure the reaction has gone to completion via TLC to minimize starting material. Adjust the polarity of the eluent system for better separation. |

| Regioselectivity Issues (for substituted imidazoles) | Electronic and steric effects on the imidazole ring. | For unsymmetrically substituted imidazoles, a mixture of N1 and N3 alkylated products is possible. The ratio is influenced by sterics and electronics; alkylation often favors the less sterically hindered nitrogen. Separation of isomers by chromatography may be necessary. |

Application in Pharmaceutical Synthesis: The Ketoconazole Core

A prominent application of this reaction is in the synthesis of the antifungal drug Ketoconazole . While the actual industrial synthesis is complex, a key step involves the nucleophilic substitution of an imidazole on a sophisticated α-halo derivative. Specifically, a bromo-ketal intermediate is reacted with a large excess of imidazole in a high-boiling polar aprotic solvent like dimethylacetamide (DMA) at reflux to form the crucial C-N bond.[10] This reaction installs the imidazole moiety that is essential for the drug's mechanism of action, which involves the inhibition of fungal cytochrome P450 enzymes.

Conclusion

The nucleophilic substitution of α-chloroketones with imidazoles is a robust and highly valuable reaction for synthetic and medicinal chemists. A thorough understanding of the SN2 mechanism, careful selection of reaction conditions to mitigate side reactions like the Favorskii rearrangement, and systematic troubleshooting are paramount for success. The protocols and insights provided in this guide serve as a validated resource for researchers, enabling the efficient synthesis of α-imidazolyl ketones as key intermediates for drug discovery and development.

References

- Heeres, J., Backx, L. J. J., Mostmans, J. H., & Van der Veken, J. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-Spectrum Antifungal Agent. Journal of Medicinal Chemistry, 22(8), 1003–1005. (A similar synthesis is described in this paper, which can be accessed via academic search engines).

-

Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. Organic Reactions. Retrieved from [Link]

-

Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Chemistry Steps. Retrieved from [Link]

-

Wikipedia. (n.d.). SN2 reaction. Wikipedia. Retrieved from [Link]

-

Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia. Retrieved from [Link]

-

NRO Chemistry. (2020, October 31). Favorskii Rearrangement [Video]. YouTube. Retrieved from [Link]

-

University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. Retrieved from [Link]

- Patil, S. (2010). Synthesis of Ketoconazole Impurity by novel method. Journal of Chemical and Pharmaceutical Research, 2(3), 117-119.

- Angeli, A., et al. (2020). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. Archiv der Pharmazie, 353(9), 2000062.

- Google Patents. (n.d.). CN101665490A - Method for preparing ketoconazole derivatives. Google Patents.

-

Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. Retrieved from [Link]

-

CONICET. (2011). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET Digital. Retrieved from [Link]

-

ResearchGate. (2011). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. Retrieved from [Link]

-

Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

-

University of Otago. (1984). N-Alkylation of imidazoles. OUR Archive. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Oregon State University. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. Retrieved from [Link]

- Al-blewi, F., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563.

Sources

- 1. 1-(1H-Imidazol-1-yl)acetone|CAS 131394-02-0 [benchchem.com]

- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]